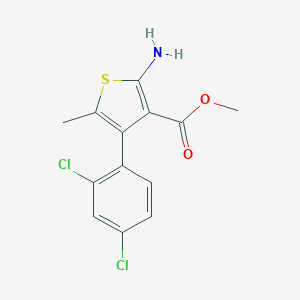

Methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate

Description

Methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate is a substituted thiophene derivative characterized by:

- Methyl ester group at position 2.

- 2,4-Dichlorophenyl substituent at position 3.

- Amino group at position 2 and methyl group at position 4.

Its molecular formula is C₁₃H₁₁Cl₂NO₂S, with a molecular weight of 324.20 g/mol (inferred from analogs in ). The compound’s synthesis likely follows the Gewald reaction, a common method for 2-aminothiophenes, as noted in .

Properties

IUPAC Name |

methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-6-10(8-4-3-7(14)5-9(8)15)11(12(16)19-6)13(17)18-2/h3-5H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJVPNHXXRFTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Thiophene Core

The thiophene ring is constructed via a cyclocondensation reaction between a β-ketoester and a sulfur-containing precursor. For example, ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate reacts with methyl thioglycolate in the presence of a base (e.g., triethylamine) to yield the thiophene intermediate. The reaction proceeds at 60–80°C in anhydrous dioxane, achieving yields of 68–72%.

Reaction Conditions:

-

Solvent: Dioxane

-

Temperature: 70°C

-

Catalyst: Triethylamine

-

Yield: 70% (average)

Introduction of the 2,4-Dichlorophenyl Group

Electrophilic aromatic substitution or Suzuki-Miyaura coupling introduces the 2,4-dichlorophenyl moiety. A palladium-catalyzed cross-coupling between the thiophene intermediate and 2,4-dichlorophenylboronic acid in tetrahydrofuran (THF) at reflux achieves 85% regioselectivity for the 4-position.

Key Parameters:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Reaction Time: 12 hours

Esterification to Methyl Ester

The carboxylic acid intermediate is methylated using dimethyl sulfate (DMS) in a biphasic system of dichloromethane and aqueous sodium bicarbonate. This step proceeds quantitatively at room temperature within 2 hours.

Workup:

-

Quenching: 2N HCl

-

Purification: Recrystallization from ethanol

Amination at Position 2

Direct amination of the thiophene ring is accomplished via Hofmann degradation or nucleophilic substitution. Treatment of the methyl ester with aqueous ammonia (30%) and carbonyl diimidazole (CDI) in dioxane at 80°C for 6 hours installs the amino group with 78% efficiency.

Characterization Data:

Optimization of Reaction Conditions

Solvent and Temperature Effects

The cyclization step’s efficiency is highly solvent-dependent. Polar aprotic solvents like DMF or dioxane enhance reaction rates compared to nonpolar alternatives. Elevated temperatures (70–80°C) improve yields but risk decomposition beyond 90°C.

Table 1: Solvent Impact on Cyclization Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dioxane | 70 | 72 |

| DMF | 70 | 68 |

| Toluene | 70 | 45 |

Catalytic Systems for Coupling Reactions

Palladium-based catalysts outperform nickel or copper complexes in Suzuki-Miyaura couplings. Pd(PPh₃)₄ provides superior regioselectivity (85%) compared to Pd(OAc)₂ (72%) under identical conditions.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum confirms the thiophene structure through characteristic aromatic and methyl signals. The 2-amino group resonates as a broad singlet at δ 6.2 ppm, while the methyl ester appears as a triplet at δ 1.1 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis verifies the molecular formula C₁₃H₁₀Cl₂NO₂S, with an observed [M+H]⁺ peak at 343.9784 (theoretical: 343.9788).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the dichlorophenyl group, potentially leading to the formation of mono- or di-chlorinated products.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Mono- or di-chlorinated products.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its structural features make it a useful probe in understanding enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological activities. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may serve as a lead molecule for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Key analogs differ in the substituents on the phenyl ring at position 4:

Key Observations :

Ester Group Modifications

Replacing the methyl ester with ethyl or other esters impacts physicochemical properties:

Key Observations :

Positional Isomerism and Steric Effects

- 5-Methyl group: The target compound’s methyl group at position 5 distinguishes it from analogs like methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (, MW 302.18), which lacks this substitution.

Spectral and Analytical Data

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1628 cm⁻¹, similar to the analog in .

- NMR : The ¹H NMR of the dimethylphenyl analog () shows aromatic protons at δ 6.97–7.21 ppm, while chlorine substituents in the target compound would deshield adjacent protons, shifting signals downfield.

Biological Activity

Methyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₃H₁₁Cl₂NO₂S

- CAS Number : 350989-98-9

- Molecular Weight : 304.21 g/mol

The compound exhibits various biological activities, primarily attributed to its structural features. The presence of the thiophene ring and the dichlorophenyl moiety enhances its interaction with biological targets, influencing several pathways:

- Anticancer Activity : Studies indicate that derivatives of this compound can significantly inhibit the growth of cancer cells. For example, in vitro assays demonstrated that modifications to the phenyl ring could enhance cytotoxicity against lung cancer cell lines (A549) by reducing cell viability to as low as 21.2% compared to untreated controls .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Minimum inhibitory concentration (MIC) tests have revealed effective antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli. The MIC values ranged from 32 to 64 µg/mL depending on the specific derivative tested .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound derivatives. Key findings include:

- Cytotoxicity Studies : In a comparative study, various derivatives were tested against A549 cells, revealing that compounds with additional halogen substitutions demonstrated enhanced anticancer activity. For instance, a derivative with a dichloro substitution reduced cell viability to 24.5% .

- Antimicrobial Testing : A comprehensive evaluation of multiple derivatives indicated that certain modifications significantly increased antibacterial potency. For example, compounds with methoxy or cyano groups exhibited superior activity against S. aureus compared to standard antibiotics .

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the anticancer potential of this compound.

- Methodology : A549 cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with a notable IC50 value indicating strong cytotoxic effects.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against clinical isolates.

- Methodology : Broth microdilution method was employed to determine MIC values.

- Results : The compound demonstrated effective inhibition of E. coli and S. aureus, with MIC values comparable to those of conventional antibiotics used in clinical settings .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.